molecular formula C18H21ClN2O3S B2931881 2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953972-00-4

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2931881
CAS No.: 953972-00-4
M. Wt: 380.89
InChI Key: LMNRPWXWLMIIPF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group, a phenylmorpholino group, and a benzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenylmorpholino intermediate: This step involves the reaction of morpholine with phenyl bromide under basic conditions to form 2-phenylmorpholine.

    Alkylation: The phenylmorpholine intermediate is then alkylated with 2-chloroethylamine to form N-(2-(2-phenylmorpholino)ethyl)amine.

    Sulfonation: The final step involves the reaction of N-(2-(2-phenylmorpholino)ethyl)amine with benzenesulfonyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines or thiols.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include reduced amines or alcohols.

Scientific Research Applications

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide: Lacks the chloro group but has similar structural features.

    2-chloro-N-(2-(2-morpholino)ethyl)benzenesulfonamide: Lacks the phenyl group but has similar structural features.

Uniqueness

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to the presence of both the chloro and phenylmorpholino groups, which contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-16-8-4-5-9-18(16)25(22,23)20-10-11-21-12-13-24-17(14-21)15-6-2-1-3-7-15/h1-9,17,20H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNRPWXWLMIIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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